molecular formula C16H16N2O B5888946 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole CAS No. 488734-87-8

1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole

Cat. No.: B5888946
CAS No.: 488734-87-8
M. Wt: 252.31 g/mol
InChI Key: MFEDHMSIAWGIGY-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-2-methyl-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxybenzyl group attached to the benzimidazole core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 2-hydroxybenzyl or 2-carboxybenzyl derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxybenzyl)-2-methyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the methoxybenzyl group, which may result in different biological activities.

    1-(2-Hydroxybenzyl)-2-methyl-1H-benzimidazole: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological properties.

    1-(2-Chlorobenzyl)-2-methyl-1H-benzimidazole: Contains a chlorine atom, which can significantly change its chemical and biological behavior.

Uniqueness: 1-(2-Methoxybenzyl)-2-methyl-1H-benzimidazole is unique due to the presence of the methoxybenzyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-17-14-8-4-5-9-15(14)18(12)11-13-7-3-6-10-16(13)19-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEDHMSIAWGIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214250
Record name 1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488734-87-8
Record name 1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488734-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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